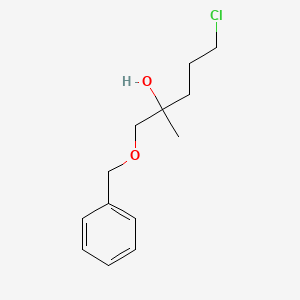![molecular formula C8H10N4O4S B14364815 N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide CAS No. 90953-33-6](/img/structure/B14364815.png)
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide is a chemical compound with a complex structure that includes a diazinane ring and a formamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide typically involves the reaction of 1,3-dimethylbarbituric acid with appropriate reagents under controlled conditions. One method includes the use of p-toluenesulfonyl chloride in the presence of triethylamine and DMAP to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the formamide group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include p-toluenesulfonyl chloride, triethylamine, and DMAP . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with p-toluenesulfonyl chloride can produce sulfonate derivatives .
科学的研究の応用
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique structure makes it a subject of interest in biological studies.
Industry: Used in the production of specialized chemicals and materials
作用機序
The mechanism of action of N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. Detailed studies on its mechanism are ongoing, with a focus on understanding its effects at the molecular level .
類似化合物との比較
Similar Compounds
- 2-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
- Barbituric acid derivatives
- 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate
Uniqueness
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure provides distinct chemical properties that differentiate it from other similar compounds.
特性
CAS番号 |
90953-33-6 |
|---|---|
分子式 |
C8H10N4O4S |
分子量 |
258.26 g/mol |
IUPAC名 |
S-methyl N-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)iminocarbamothioate |
InChI |
InChI=1S/C8H10N4O4S/c1-11-5(13)4(9-10-7(15)17-3)6(14)12(2)8(11)16/h13H,1-3H3 |
InChIキー |
NUGMRZOBUZKDJR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC(=O)SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
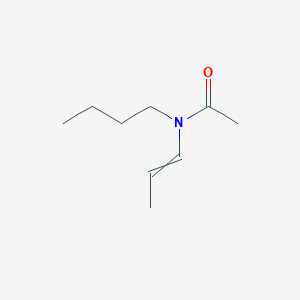
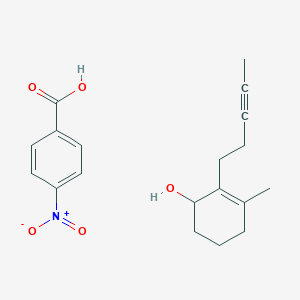
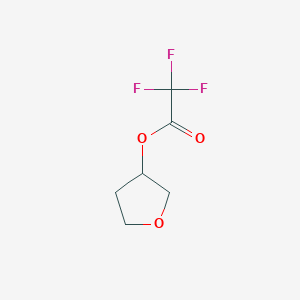
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
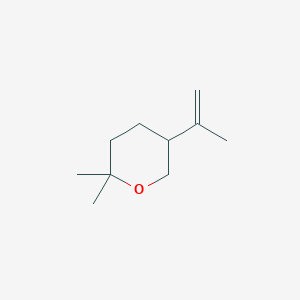

![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)

![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
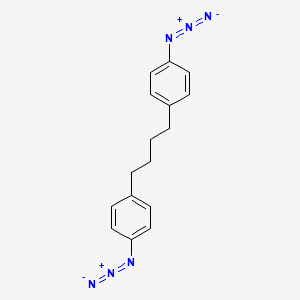
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
